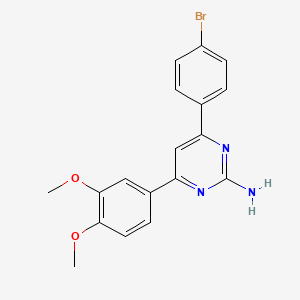
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (EPTP) is a heterocyclic organic compound that has been studied extensively due to its potential applications in various scientific fields. EPTP has a wide range of biological activities, including anti-inflammatory, anti-angiogenic, anti-cancer, and neuroprotective effects. EPTP has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2), two important enzymes involved in inflammation and cancer progression. Furthermore, EPTP has been found to be a potent inhibitor of angiogenesis and has been shown to modulate the activity of several neurotransmitter systems.
Aplicaciones Científicas De Investigación
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied extensively due to its potential applications in various scientific fields. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to be an effective inhibitor of COX-2 and MMP-2, two important enzymes involved in inflammation and cancer progression. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to be a potent inhibitor of angiogenesis and has been shown to modulate the activity of several neurotransmitter systems. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has also been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is still unclear. However, it is believed that 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine inhibits the activity of COX-2 and MMP-2 by binding to their active sites, thus preventing the enzymes from catalyzing their respective reactions. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has also been found to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to inhibit angiogenesis by blocking the formation of new blood vessels.
Biochemical and Physiological Effects
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to be an effective inhibitor of COX-2 and MMP-2, two important enzymes involved in inflammation and cancer progression. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has also been found to inhibit angiogenesis by blocking the formation of new blood vessels. Additionally, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to have anti-inflammatory, anti-angiogenic, anti-cancer, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments offers several advantages. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a relatively stable compound, making it easy to store and handle. Additionally, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, there are also some limitations associated with the use of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a relatively toxic compound, and therefore, it should be handled with care. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a relatively large molecule, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
The potential future directions for 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are numerous. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use in the development of novel drugs and drug delivery systems. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use as a biomarker for the diagnosis and prognosis of various diseases. Finally, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use in the development of novel imaging agents for medical imaging.
Métodos De Síntesis
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. One such method involves the condensation of 4-ethoxyphenylthiophen-2-amine with 2-chloropyrimidine in the presence of a base. The reaction is carried out in an aqueous solution and yields 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine as the major product. Another method for the synthesis of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves the reaction of 4-ethoxyphenylthiophen-2-amine with 2-amino-3-chloropyrimidine in the presence of a base. This reaction yields a mixture of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine and 2-amino-3-chloropyrimidin-4-yl-4-ethoxyphenylthiophen-2-amine.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-12-7-5-11(6-8-12)13-10-14(19-16(17)18-13)15-4-3-9-21-15/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUNBGDQQJOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)




![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)







